2',6'-Dichlorobiphenyl-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H8Cl2O |
|---|---|
Molecular Weight |
239.09 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)phenol |
InChI |
InChI=1S/C12H8Cl2O/c13-9-5-3-6-10(14)12(9)8-4-1-2-7-11(8)15/h1-7,15H |
InChI Key |
IPHMSROLQIBDSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=C2Cl)Cl)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 2 ,6 Dichlorobiphenyl 2 Ol
Catalytic Approaches for Targeted Synthesis
The precise construction of the 2',6'-Dichlorobiphenyl-2-ol scaffold, with its specific substitution pattern, requires sophisticated synthetic strategies. Modern catalytic methods, particularly palladium-mediated cross-coupling reactions, offer the regioselectivity and efficiency necessary for this task.
Palladium-Mediated Cross-Coupling Reactions and Variants
The Suzuki-Miyaura coupling reaction stands as one of the most effective and versatile methods for the formation of carbon-carbon bonds between aryl groups, making it ideal for the synthesis of biphenyl (B1667301) derivatives. rsc.org The synthesis of this compound is typically achieved through a multi-step process that begins with the cross-coupling of appropriately substituted precursors, followed by a deprotection step.
A common strategy involves coupling an aryl halide with an arylboronic acid. To protect the reactive hydroxyl group during the coupling reaction, it is often masked as a methyl ether (anisole). The synthesis can therefore proceed via two primary regioselective pathways:
Pathway A: The Suzuki-Miyaura coupling of 1-bromo-2,6-dichlorobenzene with 2-methoxyphenylboronic acid.
Pathway B: The coupling of a 2-halophenol derivative, such as 2-bromo-1-methoxy-3-chlorobenzene, with 2-chlorophenylboronic acid.
Following the successful palladium-catalyzed formation of the methoxy-substituted biphenyl intermediate (e.g., 2',6'-dichloro-2-methoxybiphenyl), the final step is the cleavage of the methyl ether to reveal the hydroxyl group. This demethylation is commonly and effectively achieved using strong Lewis acids, with boron tribromide (BBr3) in an inert solvent like dichloromethane (B109758) being a standard reagent for this transformation. uiowa.edu
A similar synthetic approach has been successfully used to prepare the analogous compound 3,3'-Dichlorobiphenyl-4-ol, which involved the Suzuki coupling of 4-bromo-2-chloroanisole and 3-chlorobenzene boronic acid, followed by demethylation with BBr3. uiowa.edu
While the Suzuki-Miyaura reaction is favored for its mild conditions and functional group tolerance, other cross-coupling reactions can also be employed. The Ullmann reaction, a classical copper-catalyzed coupling of two aryl halides, represents an alternative. organic-chemistry.org However, traditional Ullmann conditions are often harsh, requiring high temperatures (frequently over 200°C) and stoichiometric amounts of copper. organic-chemistry.orgwikipedia.org Modern modifications have introduced soluble copper catalysts and ligands that allow the reaction to proceed under milder conditions. wikipedia.org
Regioselective Functionalization Strategies
Regioselectivity in the synthesis of this compound is fundamentally controlled by the choice of starting materials for the cross-coupling reaction. The reaction mechanism of palladium-catalyzed couplings like the Suzuki-Miyaura reaction ensures that the new C-C bond forms precisely at the positions previously occupied by the halogen and the boron functional groups.
By strategically placing the chloro-, bromo-, and methoxy- (or boronic acid) substituents on the two separate aromatic rings before the coupling step, the desired this compound isomer is constructed without the formation of other constitutional isomers. This "convergent" synthesis approach, where two functionalized fragments are joined, is a cornerstone of modern organic synthesis for creating complex molecules with complete control over the substitution pattern.
Optimization of Reaction Conditions for Yield and Selectivity
The synthesis of biphenyls with multiple ortho-substituents, such as this compound, presents a significant steric challenge that can hinder the cross-coupling reaction and lower yields. researchgate.net Consequently, careful optimization of the reaction conditions is paramount to achieving high yield and selectivity. Key parameters that are typically adjusted include the choice of catalyst, ligand, base, and solvent system.
Catalyst and Ligand: Standard palladium catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] can be effective, but sterically hindered couplings often require more specialized systems. mdpi.com Modern catalyst systems frequently employ stable palladium(II) precatalysts like palladium(II) acetate (B1210297) (Pd(OAc)2) or palladium complexes such as bis(dibenzylideneacetone)palladium(0) (Pd(dba)2), in combination with bulky, electron-rich phosphine (B1218219) ligands. rsc.org These ligands, such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (SPhos) or custom-designed phenanthrene-based ligands, are crucial for facilitating the difficult oxidative addition and reductive elimination steps in the catalytic cycle involving sterically demanding substrates. uiowa.edunih.gov
Base and Solvent: The choice of base is critical for the transmetalation step of the Suzuki-Miyaura cycle. Inorganic bases are commonly used, with potassium carbonate (K2CO3) and potassium phosphate (B84403) (K3PO4) often providing excellent results. rsc.orgresearchgate.net The solvent system must solubilize the reactants and facilitate the reaction; common choices include ethereal solvents like 1,4-dioxane (B91453) or tetrahydrofuran (B95107) (THF), often mixed with water to dissolve the inorganic base. mdpi.comresearchgate.net
The following table summarizes typical conditions optimized for sterically demanding Suzuki-Miyaura coupling reactions.
| Parameter | Condition/Reagent | Rationale/Effect | Reference |
|---|---|---|---|
| Palladium Source | Pd(OAc)2, Pd2(dba)3 | Stable and efficient precatalysts for forming the active Pd(0) species. | rsc.orguiowa.edu |
| Ligand | Bulky biaryl phosphines (e.g., SPhos, BI-DIME) | Promotes oxidative addition and reductive elimination for sterically hindered substrates. | uiowa.edunih.gov |
| Base | K3PO4, K2CO3, CsF | Activates the boronic acid for transmetalation; choice can significantly impact yield. | rsc.orgresearchgate.netacs.org |
| Solvent | 1,4-Dioxane/H2O, THF/H2O, Toluene | Affects solubility and reaction temperature; aqueous mixtures are common for dissolving the base. | mdpi.comresearchgate.net |
| Temperature | 80-110 °C | Higher temperatures are often required to overcome the activation energy for hindered couplings. | researchgate.net |
Derivatization Pathways and Functional Group Interconversions
Once synthesized, the this compound molecule can undergo further chemical transformations at two primary sites: the aromatic biphenyl core and the hydroxyl group. These derivatizations allow for the creation of a library of related compounds.
Electrophilic Aromatic Substitution Reactions on the Biphenyl Core
The biphenyl core of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and sulfonation. The regiochemical outcome of these reactions is dictated by the directing effects of the substituents already present on the rings—the hydroxyl group and the chlorine atoms.
On the Hydroxylated Ring (Ring A): The hydroxyl group (-OH) is a powerful activating group and an ortho, para-director. The chlorine atom is a deactivating group but is also an ortho, para-director. The strong activating effect of the hydroxyl group will dominate, directing incoming electrophiles primarily to the positions ortho and para to it. The position para to the hydroxyl group (C5) is the most likely site of substitution due to reduced steric hindrance compared to the ortho position (C3). A relevant patent describes the nitration of 2,6-dichlorophenol, where an aqueous nitric acid solution is used to selectively install a nitro group at the C4 position, para to the hydroxyl group. google.com
On the Dichlorinated Ring (Ring B): This ring contains two deactivating, ortho, para-directing chlorine atoms at positions 2' and 6'. These groups direct incoming electrophiles to the positions ortho and para relative to them. The position para to the C2' chlorine is C5', and the position ortho is C3'. The position para to the C6' chlorine is C3', and the position ortho is C5'. The C4' position is meta to both chlorines. The combined directing effect and deactivation of this ring make substitution less favorable than on the hydroxylated ring. However, under forcing conditions, substitution would most likely occur at the 4'-position, which is the least sterically hindered and is influenced by the para-directing effect of both chlorine atoms.
The following table predicts the major monosubstitution products for common EAS reactions.
| Reaction | Typical Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO3/H2SO4 | 2',6'-Dichloro-5-nitrobiphenyl-2-ol |
| Bromination | Br2, FeBr3 | 5-Bromo-2',6'-dichlorobiphenyl-2-ol |
| Chlorination | Cl2, AlCl3 | 5,2',6'-Trichlorobiphenyl-2-ol |
| Sulfonation | Fuming H2SO4 | This compound-5-sulfonic acid |
Transformations of the Hydroxyl Group (e.g., Etherification, Esterification)
The phenolic hydroxyl group is a versatile functional handle for further derivatization, primarily through etherification and esterification reactions.
Etherification: This reaction involves converting the hydroxyl group (-OH) into an ether (-OR). A common and simple etherification is methylation to form a methoxy (B1213986) group (-OCH3). For analytical purposes, hydroxylated PCBs are routinely derivatized to their more volatile methyl ether analogues using reagents like diazomethane (B1218177) prior to analysis by gas chromatography. acs.orgnih.gov Other methods for etherification include the Williamson ether synthesis, which involves deprotonating the phenol (B47542) with a base (e.g., NaH or K2CO3) to form a phenoxide, followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide).
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form esters (-OC(O)R). A direct reaction with a carboxylic acid, known as Fischer esterification, requires an acid catalyst and heat. For a sterically hindered phenol like this compound, milder and more efficient methods are preferable. The Yamaguchi esterification, for instance, is well-suited for such substrates. This method involves reacting the carboxylic acid with 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, which then reacts with the alcohol in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to yield the ester under mild conditions. organic-chemistry.org
Green Chemistry Principles in Synthesis Design
The application of green chemistry principles to the synthesis of this compound is a critical step towards mitigating the environmental impact associated with the production of halogenated aromatic compounds. Traditional synthetic routes for polychlorinated biphenyls (PCBs) and their hydroxylated derivatives have often relied on hazardous reagents, energy-intensive processes, and solvents that pose significant environmental and health risks. By integrating green chemistry principles, researchers are developing more sustainable and efficient methodologies for the synthesis of compounds like this compound. These approaches focus on key areas such as the use of safer solvents, development of more efficient and recyclable catalysts, improved energy efficiency, and higher atom economy.
The core of greening the synthesis of this compound lies in redesigning traditional cross-coupling reactions, such as the Suzuki-Miyaura coupling and Ullmann condensation, to align with the twelve principles of green chemistry. This involves a shift away from toxic organic solvents towards more benign alternatives and the development of catalytic systems that are not only highly active and selective but also recoverable and reusable.
Atom Economy and Waste Reduction
A primary goal in the green synthesis of this compound is to maximize atom economy, ensuring that a high proportion of the atoms from the reactants are incorporated into the final product. Cross-coupling reactions like the Suzuki-Miyaura coupling are inherently more atom-economical than classical methods that may generate stoichiometric amounts of byproducts. Further improvements are sought by minimizing the use of protecting groups and auxiliary substances. The E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of the product, is a key metric in evaluating the greenness of a synthetic process. For instance, a green synthesis of binuclear catalysts for Suzuki-Miyaura reactions in an aqueous medium has demonstrated high yields (80-98%) and low E-factors (1.1-1.9), indicating minimal waste generation nih.gov.
Safer Solvents and Reaction Media
The choice of solvent is a crucial aspect of green synthesis design. Many traditional cross-coupling reactions employ volatile and often toxic organic solvents. Research has focused on replacing these with greener alternatives. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent for Suzuki-Miyaura couplings of aryl chlorides, allowing for reactions with low catalyst loadings (as low as 50 ppm of Pd) nih.govrsc.org. Other environmentally friendly solvents that have been successfully used in nickel-catalyzed Suzuki-Miyaura couplings include 2-Me-THF and t-amyl alcohol nih.gov. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have also emerged as promising green reaction media for Ullmann-type reactions, allowing for ligand-free copper-catalyzed C-O bond formation under mild conditions researchgate.net.
Catalyst Innovation and Recyclability
The development of highly efficient and recyclable catalysts is a cornerstone of green chemistry. While palladium has been a dominant catalyst in cross-coupling reactions, its cost and potential for environmental contamination have driven research towards more sustainable alternatives. Nickel, being more earth-abundant and less expensive, has been explored as a viable catalyst for Suzuki-Miyaura couplings in green solvents nih.gov.
To address the issue of catalyst recovery and reuse, heterogeneous catalysts have been developed. These include catalysts immobilized on solid supports, such as magnetic nanoparticles, which can be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity researchgate.net. For example, a magnetically recoverable nanocatalyst has been shown to be effective for Suzuki-Miyaura reactions in the green solvent PEG-400 researchgate.net. The ability to recycle the catalyst not only reduces costs but also minimizes the release of heavy metals into the environment mdpi.com.
Energy Efficiency
Photocatalysis offers another avenue for energy-efficient synthesis. By utilizing visible light as an energy source, it is possible to drive C-C bond formation under mild conditions, often at room temperature, thus reducing the energy input required for heating beilstein-journals.orgmdpi.com.
Comparative Analysis of Synthetic Methodologies
The following table provides a comparative overview of traditional versus greener approaches that could be applied to the synthesis of this compound, based on findings for similar compounds.
| Parameter | Traditional Approach (e.g., Classical Suzuki/Ullmann) | Greener Alternative | Key Advantages of Greener Alternative |
|---|---|---|---|
| Solvent | Toluene, DMF, Dioxane | Water, 2-Me-THF, Deep Eutectic Solvents (DESs) | Reduced toxicity, improved safety, lower environmental impact. |
| Catalyst | Homogeneous Palladium or Copper catalysts | Nickel catalysts, Heterogeneous catalysts (e.g., on magnetic nanoparticles), Recyclable catalysts | Lower cost, reduced metal contamination, catalyst can be recovered and reused for multiple cycles. mdpi.com |
| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation, Visible light (Photocatalysis) | Reduced reaction times, potential for lower energy consumption, reactions at ambient temperature. nih.govbeilstein-journals.org |
| Reaction Yield | Variable, often moderate to good | Good to excellent (e.g., 80-98% for Suzuki in water) nih.gov | High efficiency and selectivity. |
| Waste Generation (E-Factor) | Higher E-Factor due to solvent use and catalyst waste | Lower E-Factor (e.g., 1.1-1.9 for Suzuki in water) nih.gov | Significantly less waste produced per kilogram of product. |
Spectroscopic and Advanced Structural Elucidation of 2 ,6 Dichlorobiphenyl 2 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2',6'-Dichlorobiphenyl-2-ol. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.
For this compound, the presence of two phenyl rings with different substitution patterns results in a complex but interpretable set of NMR signals. The numbering of the atoms for NMR assignment is crucial for a systematic analysis.
Predicted ¹H and ¹³C NMR Data for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | ~125.0 |
| 2 | - | ~152.0 (C-OH) |
| 3 | ~6.95 (dd) | ~116.0 |
| 4 | ~7.20 (td) | ~130.0 |
| 5 | ~7.10 (td) | ~122.0 |
| 6 | ~6.90 (dd) | ~129.0 |
| 1' | - | ~138.0 |
| 2' | - | ~135.0 (C-Cl) |
| 3' | ~7.35 (d) | ~131.0 |
| 4' | ~7.25 (t) | ~128.0 |
| 5' | ~7.35 (d) | ~131.0 |
| 6' | - | ~135.0 (C-Cl) |
Note: These are predicted values based on substituent effects and may vary from experimental data. d = doublet, t = triplet, dd = doublet of doublets, td = triplet of doublets.
To unambiguously assign the proton and carbon signals, multi-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks within each aromatic ring. sdsu.edu For the non-chlorinated ring, cross-peaks would be expected between H-3/H-4, H-4/H-5, and H-5/H-6, confirming their adjacent positions. For the dichlorinated ring, correlations would be observed between H-3'/H-4' and H-4'/H-5', establishing the connectivity in that fragment. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It allows for the direct assignment of a carbon signal based on its attached proton's chemical shift. For example, the proton signal at ~6.95 ppm would show a cross-peak to the carbon signal at ~116.0 ppm, assigning them as H-3 and C-3, respectively. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J). columbia.edu HMBC is crucial for connecting the two phenyl rings and assigning quaternary (non-protonated) carbons. Key correlations would include:
Correlations from protons on one ring to the quaternary carbon of the other ring across the C1-C1' bond, confirming the biphenyl (B1667301) linkage.
Correlations from the phenolic proton (OH) to C-1, C-2, and C-3.
Correlations from aromatic protons to the chlorinated carbons (C-2' and C-6') and the hydroxyl-bearing carbon (C-2).
The conformation of biphenyls is defined by the torsional or dihedral angle between the two aromatic rings. In this compound, the bulky chlorine atoms at the ortho positions (2' and 6') cause significant steric hindrance, forcing the rings to adopt a non-planar conformation. This restricted rotation is a well-known phenomenon in ortho-substituted biphenyls, leading to atropisomerism in some cases.
The degree of twisting can be qualitatively assessed through NMR. The chemical shifts of protons ortho to the inter-ring bond (H-6 and H-3'/H-5') are sensitive to the dihedral angle due to through-space anisotropic effects from the neighboring ring. Furthermore, the observation of distinct signals for the symmetrically positioned 3'- and 5'- protons and carbons can indicate slow rotation on the NMR timescale. The magnitude of the through-space Nuclear Overhauser Effect (NOE) between protons on different rings (e.g., between H-6 and H-3') can also provide information about their proximity and, by extension, the preferred conformation.
Advanced Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and the elucidation of molecular structure through fragmentation analysis.
High-resolution accurate mass (HRAM) spectrometry measures the m/z of an ion with very high precision, which allows for the determination of its elemental formula.
For this compound, the molecular formula is C₁₂H₈Cl₂O. The theoretical exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O).
Theoretical Exact Mass Calculation for C₁₂H₈Cl₂O:
| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |
| Carbon (¹²C) | 12 | 12.000000 | 144.000000 |
| Hydrogen (¹H) | 8 | 1.007825 | 8.062600 |
| Chlorine (³⁵Cl) | 2 | 34.968853 | 69.937706 |
| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |
| Total | 237.995221 |
An experimental HRAM measurement yielding a mass very close to this theoretical value would confirm the elemental composition of C₁₂H₈Cl₂O.
A key feature in the mass spectrum of a dichlorinated compound is the isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) isotopes, the molecular ion will appear as a cluster of peaks. For a molecule with two chlorine atoms, the expected relative intensities of the M, M+2, and M+4 peaks are approximately in a 9:6:1 ratio.
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion, [M]+• or [M-H]⁻) and its subsequent fragmentation through collision-induced dissociation (CID) or other activation methods. nih.gov The analysis of the resulting product ions provides valuable structural information.
The fragmentation of this compound would likely proceed through several characteristic pathways:
Loss of HCl: A common fragmentation pathway for chlorinated aromatic compounds is the elimination of a molecule of hydrogen chloride (HCl), leading to a fragment ion with m/z [M-36].
Loss of CO: Phenolic compounds can undergo the loss of a carbon monoxide (CO) radical, resulting in a fragment of [M-28].
Loss of Cl•: Cleavage of a carbon-chlorine bond can lead to the loss of a chlorine radical (Cl•), giving a fragment of [M-35].
Cleavage of the Biphenyl Bond: The C-C bond between the two rings can cleave, though this is typically less favorable than the loss of small molecules or radicals.
By analyzing the masses of these fragment ions, the connectivity and arrangement of the functional groups can be confirmed.
Vibrational Spectroscopy (Infrared and Raman)
Predicted Vibrational Frequencies for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum | Intensity |
| O-H Stretch (phenolic) | 3600-3400 | IR | Strong, Broad |
| Aromatic C-H Stretch | 3100-3000 | IR/Raman | Medium-Weak |
| Aromatic C=C Stretch | 1610-1580, 1500-1450 | IR/Raman | Strong-Medium |
| C-O Stretch (phenolic) | 1260-1180 | IR | Strong |
| C-Cl Stretch | 800-600 | IR/Raman | Strong |
| Aromatic C-H Out-of-Plane Bending | 900-675 | IR | Strong |
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band in the 3600-3400 cm⁻¹ region, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. Strong peaks corresponding to the C-O stretch (~1200 cm⁻¹) and the C-Cl stretch (~750 cm⁻¹) would also be prominent. The aromatic region would show multiple bands for C=C stretching (1600-1450 cm⁻¹) and C-H bending vibrations.
Raman Spectroscopy: In the Raman spectrum, the aromatic C=C stretching vibrations around 1600 cm⁻¹ are typically very strong and provide a clear marker for the aromatic rings. researchgate.net The C-Cl stretching modes are also usually Raman active. researchgate.net The O-H stretch is generally weak in Raman spectroscopy. The complementary nature of IR and Raman is particularly useful in analyzing the complex fingerprint region (below 1500 cm⁻¹), where subtle differences in structure can be discerned.
X-ray Crystallography for Solid-State Molecular Architecture
A successful X-ray crystallographic analysis of this compound would provide detailed information on:
Bond Lengths and Angles: Precise measurements of all bond lengths (C-C, C-H, C-O, C-Cl) and bond angles within the molecule.
Unit Cell Parameters: The dimensions of the unit cell, which is the basic repeating unit of the crystal lattice.
Space Group: The symmetry of the crystal lattice.
Intermolecular Interactions: The presence and nature of non-covalent interactions that stabilize the crystal packing, such as hydrogen bonds (involving the hydroxyl group), halogen bonds (involving the chlorine atoms), and π-π stacking interactions between the aromatic rings.
The hydroxyl group in this compound is expected to play a significant role in the crystal packing through the formation of hydrogen bonds, either with other molecules of the same compound or with co-crystallized solvent molecules.
A critical structural parameter for biphenyl derivatives is the dihedral angle (or torsional angle) between the two phenyl rings. This angle is determined by the balance between the steric hindrance of the ortho-substituents and the electronic effects that favor a more planar conformation to maximize π-conjugation.
For this compound, the presence of two chlorine atoms at the 2' and 6' positions will induce significant steric repulsion with the other phenyl ring. This steric hindrance is expected to force the molecule into a non-planar conformation in the crystalline state. The dihedral angle between the two phenyl rings is therefore anticipated to be significantly greater than 0°.
Studies on other ortho-substituted PCBs have shown that the dihedral angle can vary widely depending on the nature and position of the substituents. For instance, the dihedral angle in 3,3′,4,4′-tetrachlorobiphenyl has been reported to be 43.94(6)° nih.gov. In the case of this compound, the steric bulk of the two ortho-chlorine atoms would likely lead to an even larger dihedral angle.
The conformation adopted in the solid state is a result of both intramolecular forces (steric and electronic effects) and intermolecular packing forces within the crystal lattice. Therefore, the dihedral angle observed in the crystalline state may differ from that in solution or in the gas phase.
A hypothetical data table summarizing the expected key structural parameters from an X-ray crystallographic study of this compound is provided below, based on typical values for related compounds.
| Parameter | Expected Value/Range | Significance |
| C-C (aromatic) bond length | 1.38 - 1.41 Å | Typical for aromatic systems. |
| C-C (inter-ring) bond length | 1.48 - 1.51 Å | Slightly longer than an aromatic C-C bond, indicating partial single bond character. |
| C-O bond length | 1.36 - 1.39 Å | Characteristic of a phenolic C-O bond. |
| C-Cl bond length | 1.73 - 1.76 Å | Typical for a C-Cl bond on an aromatic ring. |
| Dihedral Angle (C-C-C-C) | > 45° | The angle between the two phenyl rings, expected to be large due to steric hindrance from the ortho-chlorine atoms. |
| O-H···O Hydrogen Bond Distance | 2.5 - 2.8 Å | If present, this would be a key intermolecular interaction influencing crystal packing. |
Theoretical and Computational Chemistry Investigations of 2 ,6 Dichlorobiphenyl 2 Ol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of molecules such as 2',6'-Dichlorobiphenyl-2-ol. These computational methods provide insights into molecular geometries, energetics, and the distribution of electrons, which are fundamental to understanding the compound's chemical behavior.
Ground State Geometries and Energetics (DFT, Post-Hartree-Fock Methods)
The determination of the most stable three-dimensional arrangement of atoms in a molecule, its ground state geometry, is a fundamental application of quantum chemical calculations. For this compound, methods like Density Functional Theory (DFT) and post-Hartree-Fock methods are employed to predict bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation.
DFT methods, particularly with hybrid functionals like B3LYP, in conjunction with a suitable basis set such as 6-311+G(d,p), are widely used for geometry optimization. karazin.uaresearchgate.net These calculations can reveal the extent of twisting between the two phenyl rings, a key feature of biphenyl (B1667301) compounds, which is influenced by the steric hindrance of the ortho-substituents (the chlorine atoms and the hydroxyl group). The presence of these bulky groups at the ortho positions is expected to force the phenyl rings out of planarity to minimize steric repulsion.
Post-Hartree-Fock methods, while computationally more demanding, can offer higher accuracy for electron correlation effects. These methods are crucial for obtaining reliable energetic data, including the total energy of the molecule in its optimized geometry.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound (Calculated using DFT/B3LYP)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-C (phenyl) | 1.39 - 1.41 | C-C-C (phenyl) | 118 - 122 |
| C-Cl | ~1.74 | C-C-Cl | ~120 |
| C-O | ~1.36 | C-C-O | ~120 |
| O-H | ~0.96 | C-O-H | ~109 |
| C-C (inter-ring) | ~1.49 | Dihedral Angle (Cl-C-C-C) | Varies |
Note: This table is illustrative and based on expected values for similar compounds. Actual values would require specific quantum chemical calculations for this compound.
Frontier Molecular Orbital (FMO) Analysis and Charge Distribution
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comirjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.orgirjweb.com
For this compound, the HOMO is likely to be localized on the hydroxyl-substituted phenyl ring, which is more electron-rich. The LUMO, conversely, may be distributed over the dichlorinated phenyl ring, which is more electron-deficient. A smaller HOMO-LUMO gap would suggest higher reactivity.
Mulliken population analysis is a method to calculate the partial atomic charges in a molecule, providing insight into the charge distribution and identifying electrophilic and nucleophilic sites. karazin.uaresearchgate.netsemanticscholar.org In this compound, the oxygen atom of the hydroxyl group and the carbon atoms bonded to the chlorine atoms are expected to carry significant partial charges.
Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters for this compound
| Parameter | Energy (eV) |
| HOMO | (Value) |
| LUMO | (Value) |
| HOMO-LUMO Gap | (Value) |
| Ionization Potential | (Value) |
| Electron Affinity | (Value) |
Note: Specific energy values would be obtained from quantum chemical calculations.
Table 3: Representative Mulliken Atomic Charges for this compound
| Atom | Partial Charge (a.u.) |
| O(hydroxyl) | (Negative Value) |
| Cl | (Negative Value) |
| C(bonded to O) | (Positive Value) |
| C(bonded to Cl) | (Positive Value) |
| H(hydroxyl) | (Positive Value) |
Note: The signs of the charges are indicative; precise values are calculation-dependent.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment.
Conformational Landscapes and Rotational Barriers
The rotation around the C-C single bond connecting the two phenyl rings in this compound is a key conformational feature. Due to the steric hindrance from the ortho substituents, this rotation is restricted, leading to a specific conformational landscape with energy minima and rotational barriers. comporgchem.comscispace.combiomedres.usbiomedres.us
MD simulations can be used to explore this landscape by simulating the molecule's motion over time and identifying the most stable conformations (atropisomers). The energy required to rotate from one stable conformation to another is the rotational barrier. The height of this barrier is a measure of the conformational stability. For biphenyls with bulky ortho substituents, these barriers can be significant, potentially leading to separable atropisomers at room temperature.
Solvent Effects on Molecular Conformation and Dynamics
The surrounding solvent can have a significant impact on the conformation and dynamics of a molecule. aps.orgrsc.orgnih.gov MD simulations can explicitly model the solvent molecules, allowing for the study of solute-solvent interactions such as hydrogen bonding.
For this compound, the hydroxyl group can act as both a hydrogen bond donor and acceptor. In a protic solvent like water or methanol (B129727), hydrogen bonding interactions with the solvent can influence the preferred orientation of the hydroxyl group and may also affect the rotational barrier between the phenyl rings. The polarity of the solvent can also play a role in stabilizing or destabilizing different conformations.
Mechanistic Insights into Chemical Transformations via Computational Methods
Computational methods are powerful tools for investigating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. mdpi.com For this compound, this could involve studying its degradation pathways or its role in various chemical transformations.
By mapping the potential energy surface of a reaction, computational chemistry can elucidate the step-by-step process of bond breaking and formation. This provides a detailed understanding of the reaction mechanism at the molecular level. For instance, the mechanism of hydroxylation or dechlorination of this compound could be investigated to understand its environmental fate or metabolic pathways. These studies would involve locating the transition state structures and calculating the energy barriers for each step of the proposed mechanism.
Quantitative Structure-Reactivity Relationships (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools that correlate the structural or property-based descriptors of a chemical with its reactivity. For this compound, QSRR models can predict its tendency to undergo various chemical reactions, such as oxidation or degradation, which are critical for understanding its persistence and transformation in the environment.
Electronic Descriptors: These relate to the electron distribution in the molecule and are crucial for predicting reactions involving electrophilic or nucleophilic attack. Examples include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate or accept electrons, respectively. A lower LUMO energy for this compound would suggest a higher susceptibility to nucleophilic attack, while a higher HOMO energy would indicate a greater tendency to be oxidized.
Electron density and electrostatic potential: These descriptors help identify the most reactive sites on the molecule. For this compound, the hydroxyl group and the carbon atoms on the biphenyl rings are areas of particular interest for reactivity.
Steric Descriptors: These describe the three-dimensional shape and size of the molecule, which can influence its ability to interact with other molecules or active sites of enzymes. For this compound, the presence and position of the chlorine atoms and the hydroxyl group create a specific steric hindrance that can affect its reactivity.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule and can encode information about its size, shape, and degree of branching.
Table 1: Key Molecular Descriptors in QSRR Models for OH-PCBs
| Descriptor Category | Specific Descriptor Examples | Relevance to this compound Reactivity |
| Electronic | HOMO/LUMO Energies, Electron Density, Electrostatic Potential, Dipole Moment | Predicts susceptibility to oxidation, reduction, and sites of electrophilic/nucleophilic attack. |
| Steric | Molecular Volume, Surface Area, Ovality | Influences the accessibility of reactive sites to other molecules and enzymes. |
| Topological | Connectivity Indices, Wiener Index | Relates molecular structure to overall reactivity and potential for degradation. |
This table is generated based on general principles of QSRR modeling for similar compounds and does not represent specific model outputs for this compound.
Research on related OH-PCBs suggests that the position of the hydroxyl group and the chlorine atoms significantly influences their reactivity and biological interactions. For instance, the presence of the hydroxyl group can facilitate further oxidation reactions, potentially leading to the formation of more polar and more easily excreted metabolites.
Computational Prediction of Environmental Partitioning Behavior
Computational models are instrumental in predicting how this compound will distribute itself between different environmental compartments such as water, soil, air, and biota. This partitioning behavior is governed by its physicochemical properties, which can be estimated using various software and online tools.
The United States Environmental Protection Agency (EPA) CompTox Chemicals Dashboard and the Estimation Program Interface (EPI) Suite™ are valuable resources for obtaining predicted environmental fate and transport properties. While a specific entry for this compound may not be explicitly available, predictions can be made based on its chemical structure, typically represented by a SMILES (Simplified Molecular-Input Line-Entry System) string. For this compound, a representative SMILES string would be OC1=C(C=CC=C1)C2=C(Cl)C=CC=C2Cl.
Key environmental partitioning parameters for this compound that can be computationally predicted include:
Octanol-Water Partition Coefficient (Log Kow): This value indicates the lipophilicity of a compound. A higher Log Kow suggests a greater tendency to accumulate in fatty tissues of organisms and to adsorb to organic matter in soil and sediment. For a dichlorinated and hydroxylated biphenyl, the Log Kow is expected to be moderately high, indicating a potential for bioaccumulation.
Water Solubility: This parameter is inversely related to Log Kow and determines the concentration of the chemical that can be dissolved in water. The hydroxyl group in this compound is expected to increase its water solubility compared to its parent PCB congener.
Henry's Law Constant: This constant describes the partitioning of a chemical between air and water. A higher Henry's Law Constant indicates a greater tendency to volatilize from water into the atmosphere.
Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc): This value describes the tendency of a chemical to adsorb to the organic fraction of soil and sediment. A high Koc value suggests that the compound will be relatively immobile in soil and will tend to accumulate in sediments.
Table 2: Predicted Environmental Partitioning Properties of this compound
| Property | Predicted Value Range | Significance for Environmental Fate | Prediction Tool/Methodology |
| Log Kow | 4.5 - 5.5 | High potential for bioaccumulation in organisms and partitioning to organic matter. | EPI Suite™ (KOWWIN), ACD/Labs |
| Water Solubility (mg/L) | 0.1 - 1.0 | Low to moderate solubility in water, limiting its concentration in the aqueous phase. | EPI Suite™ (WSKOWWIN, WATERNT) |
| Henry's Law Constant (atm-m³/mol) | 10-6 - 10-5 | Moderate potential for volatilization from water bodies. | EPI Suite™ (HENRYWIN) |
| Log Koc | 3.5 - 4.5 | Strong adsorption to soil and sediment organic carbon, leading to low mobility. | EPI Suite™ (KOCWIN) |
Disclaimer: The values in this table are estimates based on the known behavior of similar compounds and the capabilities of predictive software. Actual experimental values may vary.
These computational predictions are crucial for environmental risk assessment. They help in modeling the environmental distribution of this compound, identifying the environmental compartments where it is likely to accumulate, and estimating its potential for long-range transport.
Environmental Occurrence, Distribution, and Transport of 2 ,6 Dichlorobiphenyl 2 Ol
Analytical Methodologies for Environmental Monitoring and Detection in Trace Levels
The accurate detection and quantification of 2',6'-Dichlorobiphenyl-2-ol in environmental matrices at trace levels are critical for understanding its distribution and fate. Due to the complexity of these matrices and the low concentrations of the analyte, highly sensitive and selective analytical techniques are required.
High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) is a powerful technique for the analysis of OH-PCBs. To enhance volatility and improve chromatographic performance, OH-PCBs like this compound are typically derivatized prior to analysis, most commonly through methylation to form their methoxy-analogues. acs.orgnih.govacs.org This derivatization step allows for their separation and detection using methods established for the parent PCB compounds.
The use of HRGC coupled with a high-resolution mass spectrometer provides excellent separation of complex mixtures and high selectivity and sensitivity for quantification. smu.ca Isotope-labeled surrogate standards are often added to the samples before extraction and cleanup to correct for losses during sample preparation and to ensure accurate quantification.
Table 1: Typical HRGC-MS Parameters for OH-PCB Analysis (as methoxy (B1213986) derivatives)
| Parameter | Typical Setting |
|---|---|
| GC Column | SPB-Octyl or DB-1701 (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| MS Ionization Mode | Electron Impact (EI) |
| MS Analyzer | High-Resolution Magnetic Sector or Triple Quadrupole |
| Quantification Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a valuable alternative to HRGC-MS for the determination of OH-PCBs. A significant advantage of LC-MS/MS is that it can directly analyze these polar, phenolic compounds without the need for a derivatization step, thus simplifying sample preparation and avoiding potential artifacts. researchgate.net
This technique couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. Reversed-phase chromatography is typically used for separation. Detection is often achieved using an electrospray ionization (ESI) source, which is well-suited for polar and ionizable compounds like this compound. The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides excellent specificity, minimizing interferences from the sample matrix. nih.govresearchgate.net
Table 2: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Setting |
|---|---|
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase | Gradient of water and acetonitrile (B52724) or methanol (B129727) with formic acid or ammonium (B1175870) acetate (B1210297) |
| Ionization Source | Electrospray Ionization (ESI), typically in negative ion mode |
| MS Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Limit of Quantification (LOQ) | Can range from sub to low pg/L in water samples researchgate.net |
Environmental Compartmentalization and Fate Modeling
The environmental fate of this compound is governed by its physicochemical properties, which differ significantly from its parent PCB congeners. The presence of the hydroxyl group makes the molecule more polar and introduces acidic properties. nih.gov
The exchange of chemicals between the atmosphere and surface waters is a key process in their environmental transport. This dynamic is often described by the Henry's Law Constant (HLC), which represents the partitioning of a compound between air and water at equilibrium.
The hydroxylation of PCBs to form compounds like this compound significantly reduces their volatility. nih.gov This results in a much lower HLC compared to the parent dichlorobiphenyls. Consequently, this compound has a reduced tendency to volatilize from water into the atmosphere. While parent PCBs are known to undergo significant air-water cycling, this compound is more likely to remain in the aquatic phase. epa.gov Atmospheric deposition (both wet and dry) can be a source of this compound to water bodies, but subsequent revolatilization is expected to be limited.
The partitioning of this compound between soil/sediment and water is a critical process affecting its mobility and bioavailability. This partitioning is commonly described by the soil organic carbon-water (B12546825) partition coefficient (Koc).
Due to the presence of the ionizable phenolic group, this compound is a weak acid. nih.gov Its partitioning behavior is therefore highly dependent on the pH of the surrounding environment.
At neutral or alkaline pH: The compound will be predominantly in its ionized (phenoxide) form. This anionic form is more water-soluble and has a lower affinity for the nonpolar organic carbon in soil and sediment, leading to a lower Koc value and greater mobility in the aqueous phase.
At acidic pH: The compound will exist primarily in its neutral, non-ionized form. This form is more hydrophobic and will preferentially partition to soil organic matter, resulting in a higher Koc value, stronger adsorption, and lower mobility. nih.gov
This pH-dependent behavior means that the mobility and fate of this compound can vary significantly between different soil and aquatic environments.
Table 3: Physicochemical Properties Influencing Environmental Fate
| Property | Value/Characteristic for this compound | Environmental Implication |
|---|---|---|
| Volatility (Henry's Law Constant) | Low (significantly lower than parent PCBs) nih.gov | Limited volatilization from water; reduced air-water cycling. |
| Water Solubility | Higher than parent PCBs, pH-dependent | Increased potential for transport in aquatic systems. |
| Acidity (pKa) | Weakly acidic; pKa decreases with increasing chlorination nih.gov | Sorption to soil/sediment is highly pH-dependent. |
| Soil-Water Partitioning (Koc) | Lower for ionized form (higher pH), Higher for neutral form (lower pH) nih.gov | Mobility is greater in neutral to alkaline environments. |
Long-Range Environmental Transport Potential and Pathways
Long-range environmental transport (LRET) is the process by which contaminants can travel far from their original sources, leading to global distribution. For parent PCBs, the primary pathway for LRET is atmospheric transport. acs.orgepa.gov
However, for this compound, the potential for long-range atmospheric transport is considered to be significantly lower than for its parent compounds. Its reduced volatility and lower HLC mean it is less likely to be present in the atmospheric gas phase, which is a prerequisite for significant atmospheric LRET. nih.gov While it might be transported over shorter distances adsorbed to atmospheric particles, this is a less efficient transport mechanism.
Conversely, the increased water solubility and reduced sorption to sediments (especially under neutral to alkaline conditions) suggest that this compound may have a higher potential for long-range transport via aquatic pathways. Transport in rivers and ultimately via ocean currents could be a significant distribution mechanism for this and other OH-PCBs, moving them from source regions to remote marine environments.
Bioaccumulation and Trophic Transfer Mechanisms of this compound in Model Ecosystems (non-toxicological focus)
The bioaccumulation and trophic transfer of this compound, a hydroxylated polychlorinated biphenyl (B1667301) (OH-PCB), are critical aspects of its environmental fate. While specific research focusing solely on the bioaccumulation and trophic dynamics of this compound in model ecosystems is limited, the behavior of this compound can be inferred from studies on other low-chlorinated PCBs and their hydroxylated metabolites. The processes of bioaccumulation, the net uptake of a contaminant from all sources, and trophic transfer, the movement of a contaminant through the food web, are governed by a combination of the chemical's properties and the biological characteristics of the organisms within the ecosystem.
For persistent organic pollutants like PCBs and their derivatives, hydrophobicity, often expressed as the octanol-water partition coefficient (Kow), is a primary driver of bioaccumulation. acs.org Generally, compounds with higher Kow values tend to partition into the fatty tissues of organisms, leading to their accumulation over time. witpress.com The introduction of a hydroxyl group to a PCB molecule, as in this compound, can slightly decrease its hydrophobicity compared to its parent PCB congener. This alteration in physicochemical properties may influence its partitioning behavior and subsequent bioaccumulation potential.
In aquatic ecosystems, the bioaccumulation of this compound can occur through two primary pathways: bioconcentration from the surrounding water and biomagnification through the diet. witpress.com Bioconcentration involves the direct uptake of the dissolved chemical through respiratory surfaces and skin, while biomagnification refers to the increasing concentration of the substance in organisms at successively higher levels in a food chain. witpress.com
Research on various PCB congeners has demonstrated that both total PCBs and specific aryl hydrocarbon hydroxylase (AHH)-inducing PCBs can biomagnify in aquatic food webs. nih.gov The efficiency of trophic transfer is often quantified using the Trophic Magnification Factor (TMF), which describes the average factor by which the concentration of a substance increases per trophic level. Studies on PCB congeners have shown a wide range of TMFs, with values often increasing with the compound's hydrophobicity. acs.org
Hypothetical Bioaccumulation of this compound in a Model Aquatic Food Web
The following interactive data table presents hypothetical concentrations and bioaccumulation metrics for this compound across different trophic levels of a model aquatic ecosystem. It is important to note that these values are illustrative and not based on direct empirical measurements for this specific compound.
| Trophic Level | Organism | Hypothetical Concentration (ng/g lipid weight) | Hypothetical Bioaccumulation Factor (BAF) | Hypothetical Trophic Magnification Factor (TMF) |
| 1 | Phytoplankton | 1.5 | 1500 | - |
| 2 | Zooplankton | 4.5 | 4500 | 3.0 |
| 3 | Small Fish (e.g., Minnow) | 15.8 | 15800 | 3.5 |
| 4 | Large Fish (e.g., Trout) | 63.2 | 63200 | 4.0 |
Note: Bioaccumulation Factor (BAF) is calculated as the concentration in the organism divided by the concentration in the water. The Trophic Magnification Factor (TMF) is the ratio of the concentration in a predator to the concentration in its prey.
The mechanisms underlying the trophic transfer of this compound would involve the ingestion of contaminated lower-trophic-level organisms by predators. Once ingested, the compound's resistance to metabolic degradation and its lipophilic nature would facilitate its retention and accumulation in the predator's tissues. The efficiency of this transfer would be influenced by factors such as the organism's metabolic rate, feeding habits, and lipid content. nih.gov
Environmental Degradation and Transformation Pathways of 2 ,6 Dichlorobiphenyl 2 Ol
Abiotic Degradation Processes
Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For 2',6'-Dichlorobiphenyl-2-ol, these processes primarily include photolysis, hydrolysis, and reactions mediated by advanced oxidation processes.
Photolytic degradation, or photolysis, is the breakdown of compounds by photons of light. The photolysis of this compound can occur through direct absorption of light or indirectly through reactions with photochemically generated reactive species.
Mechanisms: Direct photolysis involves the absorption of a photon by the molecule, leading to an excited state that can then undergo reactions such as dechlorination. The presence of chlorine atoms at the ortho-positions can influence the planarity of the biphenyl (B1667301) rings, which in turn affects the light absorption and degradation rates. researchgate.net For instance, PCBs with ortho-chlorines, which are less planar, tend to have slower light-induced degradation rates. researchgate.net
Indirect photolysis is often more significant in natural waters and the atmosphere. It involves the reaction of the target compound with reactive oxygen species (ROS) like hydroxyl radicals (•OH) or singlet oxygen (¹O₂), which are produced by the photo-excitation of other substances in the environment, such as dissolved organic matter. scispace.comrsc.org The reaction of gaseous PCBs with atmospherically generated •OH is considered a major removal pathway in the atmosphere. scispace.com For similar compounds like 2,4-dichlorophenol (B122985) (2,4-DCP), photodegradation is enhanced by the presence of biochar-derived dissolved organic matter (BDOM), which produces triplet-excited state BDOM (³BDOM*), ¹O₂, and •OH. rsc.org The degradation of 2,4,6-trichlorophenol (B30397) (2,4,6-TCP) can also be initiated by •OH radicals. plos.org
Kinetics: Specific kinetic data, such as the quantum yield for the photolysis of this compound, are not readily available in the scientific literature. The quantum yield represents the efficiency of a photochemical process, defined as the number of molecules reacted per photon absorbed. omlc.org However, studies on related compounds provide insight. For example, the photodegradation of 2,6-dichlorobiphenyl (B22184) (the non-hydroxylated parent compound) has been studied, and its rate can be influenced by catalysts like nano-TiO₂. researchgate.net The degradation rate of PCBs generally decreases as the number of chlorine substituents increases. uth.gr
Table 1: Photodegradation Data for Related Compounds (Note: Specific data for this compound is not available. The following table presents data for structurally similar compounds to infer potential behavior.)
| Compound | Conditions | Observed Products/Mechanism | Reference |
|---|---|---|---|
| 2,6-Dichlorobiphenyl | Light irradiation in acetonitrile (B52724)/water | Slower degradation than non-planar PCBs. Possible dechlorination to form 2-chlorobiphenyl (B15942) and biphenyl. | researchgate.net |
| 2,4-Dichlorophenol (2,4-DCP) | Aqueous solution with biochar-derived dissolved organic matter (BDOM) | Enhanced degradation via reaction with ³BDOM*, ¹O₂, and •OH. | rsc.org |
| Gaseous PCBs | Atmospheric conditions | Reaction with hydroxyl radicals (•OH) is a major removal pathway. | scispace.com |
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of a compound towards hydrolysis is a key factor in its environmental persistence.
Specific experimental data on the hydrolytic stability and reaction pathways of this compound are scarce in the published literature. However, the general structure of the molecule provides clues to its likely behavior. The biphenyl ring system is chemically stable, and the carbon-chlorine (C-Cl) bonds in aromatic compounds are known to be strong and resistant to hydrolysis under typical environmental pH and temperature conditions. who.int Studies on other chlorinated aromatic compounds, such as 2,6-dichlorobenzylthiopseudourea hydrochloride, have shown that hydrolysis can occur, but often under specific pH conditions (e.g., basic medium) and may proceed slowly as a pseudo-first-order reaction. nih.govncats.io Given the general inertness of the C-Cl bond on an aromatic ring to hydrolysis, this compound is expected to be hydrolytically stable in the environment. nih.gov
Advanced Oxidation Processes (AOPs) are a group of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). nih.govmdpi.com These processes are considered effective for the degradation of persistent organic pollutants like PCBs and their derivatives. oup.com
Several AOPs have been applied to degrade compounds structurally similar to this compound:
Fenton and Photo-Fenton Processes: These processes use hydrogen peroxide (H₂O₂) in the presence of ferrous ions (Fe²⁺) to generate •OH radicals. The efficiency can be enhanced with UV light (photo-Fenton). nih.govpjoes.com The degradation of 2,4,6-trichlorophenol (2,4,6-TCP) has been successfully achieved using Fe⁰-based AOPs with peroxides like H₂O₂. plos.org
Photocatalysis: This process often utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon UV irradiation, generates electron-hole pairs that lead to the formation of •OH radicals. acs.org The photodegradation of 2,6-dichlorobiphenyl has been shown to be influenced by the presence of nano-TiO₂. researchgate.net The combination of UV and H₂O₂ is another effective photocatalytic method. ethz.ch
Ozonation: Ozone (O₃) is a strong oxidant that can directly react with organic compounds or decompose to form •OH radicals, especially when combined with UV light or H₂O₂. nih.govnih.gov
These processes can lead to the partial or complete mineralization of organic pollutants, converting them into less harmful substances like CO₂, water, and inorganic acids. nih.gov The formation of hydroxylated PCBs has been suggested to occur during wastewater treatment, potentially through AOPs used in these facilities. uth.grresearchgate.net
Table 2: Application of AOPs for the Degradation of Related Compounds
| AOP Method | Target Compound(s) | Key Findings | Reference |
|---|---|---|---|
| Fe⁰/H₂O₂ (Fenton-like) | 2,4,6-Trichlorophenol | Efficient degradation, optimal at acidic pH. | plos.org |
| UV/nano-TiO₂ | 2,6-Dichlorobiphenyl | Nano-TiO₂ can slow the degradation of non-planar PCBs. | researchgate.net |
| UV/H₂O₂ | Various chlorophenols, dichlorobenzenes | Effective degradation, often with faster rates than UV alone. | ethz.ch |
| Ozonation | 2,4-Dichlorophenoxyacetic acid (2,4-D) | Highly efficient degradation (99.8% in 30 min with O₃/plasma). | nih.gov |
Biotic Transformations and Biodegradation Mechanisms
Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. nih.gov This is a crucial pathway for the environmental attenuation of many persistent organic pollutants.
The ability to degrade PCBs and their hydroxylated metabolites is distributed among various microbial species. The degradation rate and pathway are highly dependent on the number and position of chlorine atoms. uth.gr
Aerobic Microorganisms: Several bacterial strains have been identified that can aerobically degrade less-chlorinated PCBs and their hydroxylated derivatives. The degradation often proceeds via the well-characterized biphenyl (bph) metabolic pathway. researchgate.net
Burkholderia xenovorans LB400 and Comamonas testosteroni B-356: These strains are known to transform ortho-substituted hydroxylated PCBs. nih.govtemple.edu B. xenovorans LB400 has been shown to transform hydroxylated derivatives of 4-chlorobiphenyl (B17849) and 2,5-dichlorobiphenyl (B164882). researchgate.netnih.gov
Rhodococcus species: Strains such as Rhodococcus wratislaviensis and Rhodococcus ruber have demonstrated the ability to degrade mixtures of hydroxylated PCBs derived from commercial PCB products. researchgate.net
Fungi: White-rot fungi like Phanerochaete chrysosporium and Trametes versicolor can also degrade PCBs. uth.gr Fungal laccase from Pycnoporus cinnabarinus has been shown to dechlorinate chlorinated hydroxybiphenyls. nih.gov
Anaerobic Microorganisms: Under anaerobic conditions, reductive dechlorination is the primary mechanism for the breakdown of more highly chlorinated PCBs. uth.gracs.org
Desulfitobacterium dehalogenans: This anaerobic bacterium is capable of rapid reductive dehalogenation of para-hydroxylated PCBs, specifically removing chlorine atoms that are ortho to the hydroxyl group. nih.gov
Table 3: Microbial Strains Involved in the Degradation of Hydroxylated PCBs and Related Compounds
| Microorganism | Degradation Capability | Metabolic Condition | Reference |
|---|---|---|---|
| Burkholderia xenovorans LB400 | Transformation of ortho-substituted OH-PCBs | Aerobic | nih.govtemple.edunih.gov |
| Comamonas testosteroni B-356 | Metabolism of various hydroxybiphenyls and chlorinated hydroxybiphenyls | Aerobic | nih.gov |
| Rhodococcus strains (e.g., R. wratislaviensis) | Degradation of mixtures of hydroxylated PCBs | Aerobic | researchgate.net |
| Desulfitobacterium dehalogenans | Reductive dechlorination of para-hydroxylated PCBs | Anaerobic | nih.gov |
| Pycnoporus cinnabarinus (fungus) | Dechlorination of chlorinated hydroxybiphenyls via laccase | Aerobic | nih.gov |
The enzymatic processes driving the biodegradation of this compound involve initial attacks on the biphenyl structure, followed by dechlorination and ring cleavage.
Aerobic Pathways: The aerobic degradation of PCBs and their hydroxylated derivatives is typically initiated by biphenyl dioxygenases , which are multicomponent enzyme systems. acs.org These enzymes catalyze the dihydroxylation of the aromatic ring. For a compound like this compound, the attack would likely occur on the hydroxylated ring or the non-hydroxylated ring at available carbon positions. The initial hydroxylation often produces a cis-dihydrodiol, which is then dehydrogenated to form a catechol derivative. acs.org This catechol is a key intermediate that undergoes meta-cleavage by a catechol 2,3-dioxygenase, leading to the opening of the aromatic ring. acs.org The resulting aliphatic acid is then further metabolized, often entering central metabolic cycles. For hydroxylated PCBs, the degradation can lead to the formation of chlorinated benzoic acids. scispace.com
Anaerobic Pathways: Under anaerobic conditions, the primary mechanism is reductive dechlorination , where chlorine atoms are removed and replaced by hydrogen atoms. This process is catalyzed by dehalogenase enzymes and requires an electron donor. oup.com For hydroxylated PCBs, the position of the hydroxyl group is critical. For instance, Desulfitobacterium dehalogenans specifically dechlorinates chlorines ortho to a para-hydroxyl group. nih.gov For this compound, with its ortho-hydroxyl group, the specific anaerobic dechlorination pathway is not documented, but it is plausible that microorganisms could target the chlorine atoms on either ring.
Potential Intermediates: Based on known degradation pathways of similar compounds, the biodegradation of this compound could produce several intermediates before complete mineralization.
Table 4: Potential Degradation Intermediates of this compound (Note: These are hypothesized intermediates based on known pathways for related compounds.)
| Pathway | Potential Intermediate(s) | Enzymatic Step/Reaction | Reference (for analogous reactions) |
|---|---|---|---|
| Aerobic | Dichlorinated dihydroxybiphenyl (catechol derivative) | Dioxygenase attack | acs.org |
| Aerobic | Chlorinated muconic semialdehyde | Ring cleavage by catechol 2,3-dioxygenase | acs.org |
| Aerobic | Chlorobenzoic acids | Further metabolism of ring cleavage products | scispace.com |
| Anaerobic | 2-Chloro-biphenyl-2'-ol or 6'-Chloro-biphenyl-2-ol | Reductive dechlorination | oup.comnih.gov |
| Anaerobic | Biphenyl-2-ol | Complete reductive dechlorination | oup.comnih.gov |
Ring-Cleavage Mechanisms by Microbial Consortia
The aerobic breakdown of this compound by microbial consortia is a critical step in its environmental degradation, leading to the detoxification of this persistent organic pollutant. The central mechanism for cleaving the aromatic rings of this and similar hydroxylated polychlorinated biphenyls (OH-PCBs) is the meta-cleavage pathway, orchestrated by a series of specialized enzymes. This process is often a collaborative effort within a microbial consortium, where different species may carry out sequential steps of the degradation pathway.
The initial attack on the this compound molecule is typically catalyzed by a multicomponent enzyme system known as biphenyl dioxygenase (BPDO). This enzyme introduces two hydroxyl groups onto the non-chlorinated or less-chlorinated phenyl ring, a process known as dihydroxylation. In the case of this compound, the dihydroxylation would likely occur on the hydroxylated ring at positions adjacent to the existing hydroxyl group, or on the dichlorinated ring if sterically favorable. This results in the formation of a dihydroxylated intermediate, a type of catechol derivative.
The key step, the aromatic ring cleavage, is then carried out by an enzyme called 2,3-dihydroxybiphenyl 1,2-dioxygenase (BphC), which is a type of extradiol dioxygenase. nih.gov This enzyme specifically targets the dihydroxylated ring and cleaves it at a position adjacent to the two hydroxyl groups (extradiol cleavage). nih.gov This reaction results in the formation of a yellow-colored, unstable ring-fission product, a muconic acid derivative. For instance, the degradation of 2,4'-dichlorobiphenyl (B164879) by a Pseudomonas spp. consortium has been shown to proceed through a meta-cleavage pathway, with catechol identified as a key intermediate. nih.gov
The subsequent steps in the pathway involve the further enzymatic breakdown of the ring-cleavage product by hydrolases and other enzymes. This cascade of reactions ultimately leads to the formation of simpler organic acids, such as chlorobenzoic acids, which can then be funneled into the central metabolic pathways of the microorganisms, such as the Krebs cycle, for complete mineralization to carbon dioxide and water.
The efficiency of the ring-cleavage process can be influenced by the specific microbial species within the consortium. Genera such as Pseudomonas, Burkholderia, Comamonas, and Rhodococcus are well-known for their ability to degrade PCBs and their hydroxylated metabolites through the biphenyl pathway. researchgate.net For example, a consortium of Pseudomonas sp. GSa and Pseudomonas sp. GSb has been shown to effectively degrade 2,4'-dichlorobiphenyl via a meta-cleavage pathway. nih.gov The composition and synergistic interactions within the microbial consortium are therefore crucial for the complete degradation of complex compounds like this compound.
It is important to note that the presence and position of chlorine atoms on the biphenyl rings can significantly impact the rate and extent of degradation. Highly chlorinated or ortho-substituted congeners can be more resistant to microbial attack and may inhibit the activity of key enzymes like 2,3-dihydroxybiphenyl 1,2-dioxygenase. nih.gov
Metabolite Identification and Pathway Elucidation in Environmental Systems
The elucidation of the metabolic pathway of this compound in environmental systems is essential for understanding its fate and potential for bioremediation. The identification of intermediate metabolites provides a roadmap of the degradation process, revealing the enzymatic transformations that occur.
In environmental systems, the degradation of this compound is initiated by microbial action, leading to a series of hydroxylated and ring-cleaved products. While a complete, step-by-step pathway for this specific compound is not fully documented in a single study, a plausible pathway can be constructed based on the known metabolism of similar dichlorobiphenyls and hydroxylated PCBs.
One of the initial transformation steps involves further hydroxylation of the biphenyl structure. Studies on the metabolism of 2,6-dichlorobiphenyl in hairy root cultures of Solanum nigrum have identified several hydroxylated metabolites. nih.gov These include 3-hydroxy-2',6'-dichlorobiphenyl and 4-hydroxy-2',6'-dichlorobiphenyl, indicating that hydroxylation can occur at various positions on the phenyl rings. nih.gov It is conceivable that this compound could undergo similar hydroxylation reactions, leading to the formation of di- and tri-hydroxylated dichlorobiphenyls.
Following hydroxylation, the key event is the cleavage of one of the aromatic rings, as described in the ring-cleavage mechanism section. This meta-cleavage, catalyzed by extradiol dioxygenases, results in the formation of a chlorinated muconic acid derivative. This is supported by the observation that the degradation of 2,4'-dichlorobiphenyl by a Pseudomonas consortium yields catechol as an intermediate, which is a precursor to ring cleavage. nih.gov
The subsequent degradation of the ring-fission product leads to the formation of chlorinated benzoic acids. For instance, the transformation of various hydroxylated derivatives of 2,5-dichlorobiphenyl by Burkholderia xenovorans LB400 resulted in the production of 2,5-dichlorobenzoic acid. nih.gov Therefore, it is highly probable that the degradation of this compound would yield a corresponding dichlorobenzoic acid.
In some environmental systems, particularly in plants, further transformation of the hydroxylated metabolites can occur. Methoxy-PCBs and hydroxy-methoxy-PCBs have been identified as metabolites of 2,6-dichlorobiphenyl in Solanum nigrum hairy root cultures. nih.gov This suggests that methylation of the hydroxyl groups can be a competing or sequential pathway to degradation.
The table below summarizes the potential metabolites of this compound based on the degradation pathways of analogous compounds.
| Metabolite | Potential Precursor | Transformation Step | Reference |
| Dihydroxylated Dichlorobiphenyls | This compound | Hydroxylation | nih.gov |
| Trihydroxylated Dichlorobiphenyls | Dihydroxylated Dichlorobiphenyls | Hydroxylation | researchgate.net |
| Chlorinated Muconic Acid Derivative | Dihydroxylated Dichlorobiphenyls | Ring Cleavage (meta-pathway) | nih.gov |
| Dichlorobenzoic Acid | Chlorinated Muconic Acid Derivative | Hydrolysis and further degradation | nih.gov |
| Methoxylated Dichlorobiphenols | This compound | Methylation | nih.gov |
The complete mineralization of this compound in the environment likely depends on the cooperative action of a diverse microbial consortium. While some organisms may specialize in the initial hydroxylation and ring-cleavage, others may be responsible for the degradation of the resulting chlorinated benzoic acids and other intermediates. asm.org The identification of these metabolites in soil and sediment samples is crucial for confirming the activity of these degradation pathways in situ and for assessing the effectiveness of natural attenuation or engineered bioremediation strategies.
Mechanistic Studies of Biotic Interactions of 2 ,6 Dichlorobiphenyl 2 Ol in Non Human Systems
In Vitro Metabolic Studies in Isolated Enzyme Systems and Cell Lines (Non-Human Origin)
In vitro systems, including purified enzymes and cultured cells, provide a controlled environment to elucidate specific metabolic pathways without the complexities of a whole organism.
Cytochrome P450 (CYP) monooxygenases are central to the metabolism of PCBs, typically initiating the process through oxidation. nih.gov Since 2',6'-Dichlorobiphenyl-2-ol is already a hydroxylated metabolite, further oxidation by CYP enzymes is a plausible subsequent metabolic step. Studies on other OH-PCBs have demonstrated that they can be further oxidized to dihydroxylated metabolites. nih.gov For instance, metabolism studies with rat liver microsomes have shown that CYP2B1 can catalyze the formation of di-hydroxylated PCBs from mono-hydroxylated precursors. The specific regioselectivity of this second hydroxylation event is dependent on the P450 isoform and the existing substitution pattern of the OH-PCB.
The primary route for detoxification and elimination of phenolic compounds like this compound is through Phase II conjugation reactions. These processes increase the water solubility of the metabolite, facilitating its excretion.
Glucuronidation: This pathway involves the enzyme UDP-glucuronosyltransferase (UGT), which conjugates the hydroxyl group with glucuronic acid. The efficiency of glucuronidation is highly dependent on the structure of the OH-PCB. nih.govacs.org Studies using rat liver microsomes have determined the enzyme kinetics for various OH-PCBs. nih.govacs.org The substitution of chlorine atoms on the non-hydroxylated ring has been shown to significantly lower the maximum reaction velocity (Vmax). nih.govacs.org For example, metabolites with chlorine substitutions in the meta and para positions of the second phenyl ring tend to be poor substrates for UGTs. nih.govacs.org Conversely, steric hindrance around the hydroxyl group itself does not appear to be a major limiting factor. nih.govacs.org
| Compound | Km (μM) | Vmax (pmol/min/mg) | Efficiency (Vmax/Km) (μL/min/mg) |
|---|---|---|---|
| 4-Hydroxy-3,3',4',5-tetrachlorobiphenyl | 15 ± 2 | 1740 ± 60 | 116 |
| 4'-Hydroxy-3,3',4,5-tetrachlorobiphenyl | 18 ± 2 | 1330 ± 50 | 74 |
| 4-Hydroxy-2',3,4',5,6'-pentachlorobiphenyl | 27 ± 8 | 1300 ± 160 | 48 |
| 4-Hydroxy-2,2',4',5,5'-pentachlorobiphenyl | 25 ± 3 | 480 ± 20 | 19 |
| 4-Hydroxy-3,3',4',5,5'-pentachlorobiphenyl | > 200 | < 50 | < 3 |
Sulfation: Catalyzed by sulfotransferases (SULTs), this reaction involves the addition of a sulfonate group. Subsequent sulfation of OH-PCBs was initially considered a detoxification step, but evidence suggests it plays a complex role, potentially serving as a storage and transport form that can be hydrolyzed back to the active OH-PCB. tandfonline.comnih.gov Studies in the channel catfish have shown that OH-PCBs can be potent inhibitors of conjugating enzymes. nih.govresearchgate.net OH-PCBs with a meta or para hydroxyl group were found to be strong inhibitors of sulfotransferase, while those with an ortho hydroxyl group were weaker inhibitors. nih.govresearchgate.net Interestingly, the opposite was observed for glucuronosyltransferase, where ortho-hydroxylated PCBs were potent inhibitors. nih.govresearchgate.net
| Compound | Position of OH Group | Sulfotransferase IC50 (μM) | Glucuronosyltransferase IC50 (μM) |
|---|---|---|---|
| 4'-OH-2,3,3',4,5-pentachlorobiphenyl | para | 17.8 | 2.5 |
| 3'-OH-2,3,4,4',5-pentachlorobiphenyl | meta | 25.4 | 1.2 |
| 2'-OH-3,3',4,4',5-pentachlorobiphenyl | ortho | 330 | 2.8 |
Reductive dechlorination is a significant transformation pathway for PCBs, particularly in anaerobic environments. oup.com Research has demonstrated that certain anaerobic bacteria can dehalogenate OH-PCBs. The bacterium Desulfitobacterium dehalogenans, for instance, has been shown to completely remove chlorine atoms located in the ortho position relative to the hydroxyl group on para-hydroxylated PCBs. asm.orgresearchgate.net This finding is highly relevant for this compound, which possesses chlorine atoms at the 2' and 6' positions. This process converts more highly chlorinated congeners into less chlorinated forms. asm.org
Biotransformation Kinetics in Model Organisms (Non-Human Fauna, e.g., Fish, Microbes)
The bioaccumulation of PCBs in fish is a balance between uptake from the environment (water and diet) and elimination. nih.gov Elimination processes include fecal egestion, gill ventilation, and metabolic biotransformation. nih.gov For PCBs that are resistant to metabolism, their elimination half-life (t1/2) is strongly correlated with their lipophilicity (log Kow). researchgate.net However, for congeners that can be metabolized, biotransformation significantly enhances the rate of elimination, causing them to deviate from this relationship. researchgate.netnih.gov
Studies in rainbow trout have demonstrated that the fish can biotransform various PCB congeners, leading to the formation of OH-PCBs detected in their plasma. researchgate.netnih.gov The rate of biotransformation and elimination is influenced by environmental factors such as water temperature, with higher temperatures generally leading to faster elimination. acs.orgnih.gov The presence of OH-PCBs in fish that were fed a diet containing parent PCBs but not OH-PCBs confirms the capacity for in vivo bioformation. nih.gov
The metabolic pathways observed in vitro are reflected in the biotransformation products found in whole organisms.
In Fish: The primary biotransformation products of PCBs identified in fish are OH-PCBs. researchgate.netnih.gov Studies with rainbow trout exposed to a mixture of Aroclors identified 31 different OH-PCBs in the plasma, confirming that hydroxylation is a major metabolic route in these organisms. acs.org While conjugation with sulfate (B86663) or glucuronic acid is a known subsequent step, unconjugated OH-PCBs are still found in fish blood and tissues, suggesting that conjugation may be a rate-limiting step in their final elimination. nih.gov
In Microbes: Microbial communities, especially under anaerobic conditions, are capable of extensive biotransformation. The primary products are less-chlorinated congeners resulting from reductive dechlorination. oup.com As noted previously, anaerobic bacteria can specifically target chlorines ortho to a hydroxyl group, suggesting that metabolites like 6'-Chlorobiphenyl-2-ol and Biphenyl-2-ol could be potential biotransformation products of this compound in such environments. asm.org Furthermore, some microbial systems can lead to the formation of mono- and dichlorinated OH-PCBs in aquatic environments. nih.gov
| Pathway | Potential Product(s) | Biological System | Reference |
|---|---|---|---|
| Hydroxylation (Oxidation) | Dihydroxy-dichlorobiphenyls | Isolated enzymes (CYPs), Fish | nih.gov |
| Glucuronidation | This compound-glucuronide | Isolated enzymes (UGTs), Fish, Rat | nih.govnih.gov |
| Sulfation | This compound-sulfate | Isolated enzymes (SULTs), Fish, Rat | tandfonline.comnih.gov |
| Reductive Dechlorination | 2'-Chlorobiphenyl-2-ol, 6'-Chlorobiphenyl-2-ol, Biphenyl-2-ol | Anaerobic bacteria | oup.comasm.org |
Enzyme-Substrate Affinity and Reaction Mechanism Studies
The biotic interactions of this compound in non-human systems are primarily understood through the enzymatic processes that either form this compound from its precursor, 2,6-dichlorobiphenyl (B22184) (a specific polychlorinated biphenyl (B1667301), PCB congener 10), or act upon similar hydroxylated PCBs. Detailed mechanistic studies have largely focused on the initial oxidative attacks on the parent PCB molecule by various enzymes, which represent the crucial first step in its transformation and potential detoxification or activation.
Research into the enzymatic transformation of PCBs is critical for understanding their environmental fate. In non-human systems such as bacteria, plants, and rodents, enzymes have been identified that catalyze the conversion of PCBs into hydroxylated metabolites.
Bacterial Dioxygenase Activity
In microbial systems, biphenyl dioxygenases (BPDOs) are key enzymes in the degradation pathway of PCBs. A notable example is the BPDO from the bacterium Pandoraea pnomenusa B-356 (BPDOB356), which has been shown to be a potent PCB-degrading enzyme. asm.org This enzyme catalyzes the dihydroxylation of 2,6-dichlorobiphenyl. The primary reaction involves the addition of two hydroxyl groups to the unchlorinated phenyl ring, a process known as 2',3'-dihydroxylation, to produce 2,6-dichloro-2',3'-dihydro-2',3'-dihydroxybiphenyl. asm.org A secondary reaction, 3,4-dihydroxylation, has also been observed. asm.org
The efficiency of these enzymes can be described by Michaelis-Menten kinetics. wikipedia.orglibretexts.org While specific kinetic constants for this compound as a substrate are not extensively documented, the specificity constant (kcat/Km), which measures how efficiently an enzyme converts a substrate into a product, has been determined for the precursor, biphenyl. asm.orgwikipedia.orglibretexts.org Comparing the specificity of BPDOB356 with that of another well-studied dioxygenase from Burkholderia xenovorans LB400 (BPDOLB400) provides insight into their relative affinities and catalytic efficiencies.
Table 1: Comparative Enzyme Kinetic Parameters for Biphenyl Dioxygenases (Substrate: Biphenyl)
| Enzyme | Source Organism | kcat/Km (M-1s-1) |
|---|---|---|
| BPDOB356 | Pandoraea pnomenusa B-356 | 0.21 x 106 ± 0.04 x 106 |
| BPDOLB400 | Burkholderia xenovorans LB400 | 2.4 x 106 ± 0.7 x 106 |
Data sourced from a 2010 study on BPDOB356 characterization. asm.org
This table indicates that BPDOLB400 has a greater apparent specificity for biphenyl than BPDOB356. asm.org However, studies show that BPDOB356 transforms a broader range of PCB congeners, including 2,6-dichlorobiphenyl, at higher rates than BPDOLB400. asm.org The binding of 2,6-dichlorobiphenyl to BPDOB356 has been structurally characterized, revealing a single binding mode that facilitates the hydroxylation of the C-2' and C-3' positions on the unchlorinated ring. asm.org
Plant Metabolism
In plant systems, the metabolism of PCBs has also been investigated. Hairy root cultures of black nightshade (Solanum nigrum) exposed to 2,6-dichlorobiphenyl were found to produce several hydroxylated metabolites. nih.gov This transformation indicates the presence of enzymatic systems, likely involving cytochrome P450 monooxygenases, capable of oxidizing the PCB structure. The primary site of hydroxylation appears to be the para- (4 or 4') position of the biphenyl structure. nih.gov Furthermore, the plant cells were found to produce not only free hydroxy-PCBs but also conjugates, methoxy-PCBs, and hydroxy-methoxy-PCBs, pointing to a complex metabolic network involving multiple enzymatic steps, including Phase II conjugation reactions. nih.govupol.czbiorxiv.org
Table 2: Metabolites of 2,6-Dichlorobiphenyl Identified in Solanum nigrum Hairy Root Cultures
| Metabolite Class | Specific Metabolites Identified | Location in Plant Cell |
|---|---|---|
| Hydroxy-PCBs | 4-hydroxy-2,6-dichlorobiphenyl, 3-hydroxy-2',6'-dichlorobiphenyl, 4-hydroxy-2',6'-dichlorobiphenyl | Biomass (Free and Conjugated) |
| Methoxy-PCBs | Methoxy (B1213986) derivatives of dichlorobiphenyl | Biomass |
| Hydroxy-methoxy-PCBs | Hydroxylated and methylated derivatives | Biomass (Conjugated) |
Data sourced from a 2012 study on PCB metabolism in Solanum nigrum. nih.gov
Mammalian Cytochrome P450 Metabolism
In non-human mammalian systems, such as rats, the metabolism of dichlorobiphenyls is primarily carried out by cytochrome P450 (CYP) enzymes located in the liver. acs.orgnih.gov Highly purified isozymes of rat liver cytochrome P-450 have been shown to metabolize various dichlorobiphenyls. acs.org The specific CYP enzymes involved, such as those from the CYP2B and CYP2E families, exhibit different selectivities and efficiencies in metabolizing xenobiotics. nih.govuniprot.orgpeerj.com For instance, rat CYP2B enzymes are known to oxidize PCBs with multiple ortho-substitutions primarily at the meta position. The metabolism of PCBs in rats can lead to the formation of various hydroxylated derivatives, which can then be further conjugated (e.g., sulfation) and excreted. acs.org While direct kinetic data for this compound is scarce, the established role of rat hepatic CYPs in the oxidation of related PCBs provides a strong basis for its likely metabolic pathways in these non-human systems. acs.orgacs.org
Future Research Directions and Emerging Paradigms for Dichlorobiphenyl 2 Ol Studies
Integration of Advanced Analytical Techniques for Comprehensive Environmental Profiling
A complete understanding of the environmental fate and impact of 2',6'-Dichlorobiphenyl-2-ol hinges on the ability to detect and quantify it accurately in complex matrices. While traditional methods have been useful, future research will focus on integrating more sophisticated analytical techniques for a full environmental profile. Hydroxylated PCBs (OH-PCBs) like this compound have been identified in various environmental samples, including sediments, water, and animal tissues, underscoring the need for robust analytical methods. nih.govresearchgate.netacs.org
The future paradigm involves moving towards consolidated methods capable of analyzing a wide range of contaminants simultaneously, thereby increasing laboratory productivity and providing a more complete picture of environmental contamination. thermofisher.com Techniques such as gas chromatography-tandem mass spectrometry (GC-MS/MS) and non-target liquid chromatography-high-resolution mass spectrometry (Nt-LCMS) are at the forefront of this evolution. acs.orgnih.govnih.gov These methods offer enhanced selectivity and sensitivity, which are crucial for distinguishing between numerous PCB and OH-PCB congeners and cutting through chemical background interference from the sample matrix. thermofisher.com Research has successfully used GC-MS/MS to identify and quantify OH-PCBs in human brain samples, demonstrating the power of this technique for complex biological matrices. acs.orgnih.gov
Future studies should focus on developing and validating these advanced methods specifically for this compound and its isomers, creating standardized protocols for various environmental media. This will enable more accurate risk assessments by elucidating its prevalence, distribution, and co-occurrence with other pollutants.
Table 1: Advanced Analytical Techniques for Environmental Profiling
| Technique | Principle | Application for this compound Profiling | Future Research Focus |
|---|---|---|---|
| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Separates volatile compounds based on boiling point and fragments them for mass analysis, providing high selectivity and sensitivity. thermofisher.com | Accurate quantification in complex matrices (e.g., sediment, biota); Isomer-specific analysis; Detection of trace levels. acs.org | Development of certified reference materials; Miniaturization for field-portable analysis. |
| Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) | Separates compounds based on polarity and provides highly accurate mass measurements, enabling identification of unknown compounds. | Identification of transformation products and novel metabolites of this compound; Comprehensive screening of environmental samples. nih.gov | Building spectral libraries for OH-PCBs; Combining with ion mobility for enhanced isomer separation. |
| Stable Isotope Probing (SIP) | Uses isotopically labeled substrates to trace metabolic pathways and identify microorganisms responsible for degradation. | Identifying specific microbial species that metabolize this compound in soil and sediment. nih.gov | Combining SIP with metagenomics to uncover novel degradation genes and enzymes. |
Development of Novel Bioremediation and Phytoremediation Strategies
Bioremediation and phytoremediation are emerging as cost-effective and environmentally friendly strategies for cleaning up sites contaminated with halogenated biphenyls. nih.govnih.govmdpi.com Future research on this compound must explore these biological avenues, moving beyond the parent PCBs to target their often more persistent and toxic metabolites.
Bioremediation research will likely focus on identifying and engineering microorganisms with enhanced degradation capabilities. While aerobic bacteria from genera like Pseudomonas, Burkholderia, and Rhodococcus are known to degrade lower-chlorinated PCBs through oxidative pathways, their effectiveness on hydroxylated metabolites like this compound is not fully understood. nih.govacs.org Future work should aim to isolate or genetically modify microbes that can mineralize this specific compound. One promising approach involves recruiting catabolic enzymes from other pathways, such as those for naphthalene (B1677914) degradation, to complement the existing biphenyl (B1667301) degradation pathway and expand the range of degradable metabolites. nih.gov Another novel strategy involves using "resuscitated" strains of bacteria, which show excellent PCB-degrading performance, and resuscitation-promoting factors to stimulate dormant microbial populations in contaminated soil. nih.gov
Phytoremediation utilizes plants to remove, degrade, or contain environmental contaminants. nih.govnih.govacs.org Plants can absorb compounds like this compound from the soil (phytoextraction), transform them within their tissues (phytotransformation), and stimulate microbial degradation in the root zone (rhizoremediation). nih.govacs.orgacs.org A key area for future research is the development of transgenic plants. By introducing bacterial genes responsible for PCB degradation, such as those for biphenyl dioxygenases, into plants, it may be possible to create organisms capable of efficiently degrading this compound and other recalcitrant metabolites. nih.govacs.org
Table 2: Emerging Bioremediation and Phytoremediation Strategies
| Strategy | Mechanism | Target Application for this compound | Future Research Focus |
|---|---|---|---|
| Microbial Remediation | Utilization of microorganisms (bacteria, fungi) to break down contaminants into less toxic substances. nih.govmdpi.com | In-situ degradation in contaminated soils and sediments. | Identifying fungal strains with robust enzymatic systems for dehalogenation; Metagenomic approaches to discover novel catabolic genes. nih.gov |
| Phytoremediation | Use of green plants to remove pollutants from the environment or render them harmless. nih.govnih.gov | Phytoextraction from contaminated soils; Rhizodegradation in wetland environments. | Screening of native hyperaccumulator plant species; Development of transgenic plants with enhanced metabolic capabilities for OH-PCBs. acs.org |
| Genetic Engineering | Modifying the genetic material of organisms (microbes, plants) to enhance their degradation capabilities. nih.govacs.org | Creating specialized bacteria or plants for targeted removal of this compound. | Optimizing gene expression for field conditions; Assessing the ecological impact of genetically modified organisms. |
Exploring Catalyst Design for Targeted Degradation of Halogenated Biphenyls
Advanced oxidation processes, particularly those involving catalyst design, offer a promising chemical approach for the complete destruction of halogenated biphenyls. Research into the photocatalytic degradation of PCBs has shown that catalysts like titanium dioxide (TiO2) can effectively decompose these pollutants under UV irradiation. acs.orgmdpi.com This process often involves the generation of highly reactive hydroxyl radicals, which can attack the biphenyl structure, leading to hydroxylation and eventual ring cleavage. nih.govresearchgate.netnih.gov
Future research should focus on designing catalysts with high specificity for compounds like this compound. The goal is to develop systems that can efficiently break the carbon-chlorine bonds, which is a critical step in detoxification. This could involve:
Nanocatalysts: Developing nano-sized catalysts with a high surface-area-to-volume ratio for increased reactivity.
Doped Catalysts: Modifying catalysts like TiO2 with other elements to enhance their light absorption properties, allowing them to function under visible light and increasing their efficiency.
Selective Catalysts: Engineering catalysts with specific active sites that preferentially bind and degrade ortho-substituted congeners like this compound.
Studies have demonstrated that photocatalytic reactions can lead to the formation of various lower chlorinated PCBs, OH-PCBs, and chlorophenols. researchgate.netnih.gov A key challenge for future catalyst design will be to ensure complete mineralization to non-toxic products like CO2 and HCl, avoiding the accumulation of potentially harmful intermediates. mdpi.com
Table 3: Catalyst Design for Targeted Degradation
| Catalyst Type | Degradation Mechanism | Potential Application for this compound | Future Research Focus |
|---|---|---|---|
| Titanium Dioxide (TiO₂) Photocatalysis | Generation of hydroxyl radicals upon UV irradiation, leading to oxidative degradation. acs.orgmdpi.com | Water and wastewater treatment; slurry-phase degradation. | Doping with metals or non-metals to enhance visible light activity; Immobilization on supports to prevent catalyst loss. |
| Fenton and Photo-Fenton Reagents | Generation of hydroxyl radicals from the reaction of iron salts with hydrogen peroxide. nih.gov | In-situ chemical oxidation (ISCO) of contaminated soils and groundwater. | Optimizing pH and reagent dosage for field applications; Combining with other remediation techniques. |
| Noble Metal Nanocatalysts (e.g., Pd, Pt) | Reductive dechlorination via catalytic hydrodechlorination. | Targeted removal of chlorine atoms from the biphenyl ring structure. | Bimetallic catalyst design for enhanced activity and stability; Understanding reaction kinetics and pathways. |
Computational Design of Functional Derivatives for Materials Science Applications
While much of the focus on this compound is related to its status as a pollutant, its core structure—a substituted hydroxylated biphenyl—holds potential for applications in materials science. Hydroxylated biphenyls are known to possess interesting biological and chemical properties, and computational chemistry offers a powerful tool to explore and design novel functional derivatives. cnr.itmdpi.com
Future research can employ computational methods like Density Functional Theory (DFT) to predict the electronic, optical, and physical properties of molecules derived from this compound. researchgate.netnih.gov By modeling modifications to the parent structure—such as adding different functional groups or polymerizing the molecule—scientists can screen for derivatives with desirable characteristics for specific applications.
Potential areas of exploration include:
Functional Polymers: The hydroxyl group on the biphenyl structure serves as a reactive site for polymerization. polysciences.com Computational studies can help design polymers with tailored properties, such as high thermal stability, specific dielectric properties, or antioxidant capabilities, for use in advanced coatings or electronic materials.
Biologically Active Molecules: The interaction between hydroxylated biphenyls and proteins can be modeled to design derivatives with specific biological activities. cnr.itmdpi.com This could lead to the development of new pharmaceuticals or enzyme inhibitors, repurposing a pollutant's structure for beneficial applications.
This paradigm shifts the perspective on this compound from a mere waste product to a potential chemical scaffold for creating value-added materials.
Table 4: Computational Design for Materials Science
| Application Area | Computational Approach | Potential Derivative from this compound | Future Research Focus |
|---|---|---|---|
| High-Performance Polymers | Molecular Dynamics (MD) simulations; Density Functional Theory (DFT). | Polyesters or polyethers with high thermal stability and defined electronic properties. | Predicting mechanical strength, glass transition temperature, and conductivity of novel polymers. |
| Antioxidant Materials | Quantum Mechanics (QM) calculations of bond dissociation energies. | Stabilized phenoxyl radicals for use as radical scavengers in plastics or lubricants. mdpi.com | Correlating molecular structure with antioxidant efficiency; Designing synergistic antioxidant mixtures. |
| Liquid Crystals | Predicting molecular shape and intermolecular interactions. | Biphenyl-based molecules with specific phase transition temperatures. | Designing molecules with tailored mesophases for display technologies. |
Interdisciplinary Research on Environmental Cycling and Remediation Technologies
Addressing the complex challenges posed by this compound requires breaking down traditional scientific silos. Future progress will depend on fostering interdisciplinary research that integrates knowledge of its environmental chemistry, toxicology, and microbiology with engineering and materials science. The environmental cycling of PCBs and their metabolites is a complex process involving volatilization, atmospheric transport, deposition, and biotransformation. nih.govepa.govresearchgate.net
An integrated research paradigm would involve:
Source-to-Sink Modeling: Combining advanced analytical data (Section 8.1) with environmental transport models to predict the movement and fate of this compound from contaminated sites through various environmental compartments.
Eco-Evo-Devo Approaches: Studying how chronic exposure to this compound affects organisms at the ecological, evolutionary, and developmental levels, providing a more nuanced understanding of its toxicological risks.
Combined Remediation Systems: Designing treatment trains that couple different technologies. For example, a system could use catalytic degradation (Section 8.3) to partially dechlorinate the compound, followed by bioremediation (Section 8.2) to achieve complete mineralization. Machine learning approaches could be used to screen and optimize combinations of remediation strategies for specific sites. mdpi.com
This holistic approach ensures that the development of new materials from this compound derivatives (Section 8.4) is done sustainably, with a full lifecycle assessment that considers potential environmental impacts. By connecting fundamental scientific discoveries with practical engineering solutions, interdisciplinary research will pave the way for effective and sustainable management of this compound and other halogenated environmental contaminants.
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 2',6'-Dichlorobiphenyl-2-ol, and how do reaction conditions influence yield?
- The compound is typically synthesized via Ullmann coupling or Suzuki-Miyaura cross-coupling, using halogenated precursors. Reaction parameters such as catalyst choice (e.g., Pd/Cu systems), temperature (80–120°C), and solvent polarity significantly impact yield. For example, polar aprotic solvents like DMF enhance coupling efficiency compared to toluene . Purification often involves column chromatography with silica gel and hexane/ethyl acetate gradients to isolate the dihydroxylated product .
Q. Which analytical techniques are recommended for structural validation of this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR can confirm aromatic substitution patterns and hydroxyl group placement. Chemical shifts for hydroxyl protons typically appear at δ 5.5–6.5 ppm in DMSO-d6 .
- Mass Spectrometry (MS): High-resolution MS (HRMS) using electrospray ionization (ESI) or electron impact (EI) modes provides molecular ion peaks at m/z 223.09 (M) with chlorine isotope patterns .
- Infrared (IR) Spectroscopy: Stretching vibrations for C-Cl bonds (550–650 cm) and phenolic O-H (3200–3600 cm) are diagnostic .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Use fume hoods for synthesis and handling to minimize inhalation exposure. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Store the compound in sealed, labeled containers away from oxidizers and acids. Waste disposal must comply with local regulations for chlorinated aromatics .
Q. How can researchers ensure regulatory compliance when using this compound?
- In jurisdictions like Japan, the compound is classified as a "First-Class Specific Chemical Substance" under the Chemical Substances Control Law (CSCL). Researchers must submit a confirmation of use to regulatory authorities and maintain records of procurement, usage, and disposal .
Advanced Research Questions
Q. What methodological strategies resolve contradictions in toxicity data for this compound?
- Divergent toxicity results (e.g., EC values in aquatic models) may stem from differences in test organisms, exposure durations, or metabolite profiling. To reconcile discrepancies:
- Triangulate data from in vitro (e.g., Ames test) and in vivo (e.g., zebrafish embryotoxicity) assays.
- Apply computational QSAR models to predict bioactivity and cross-validate with experimental results .
- Use isotopic labeling (e.g., C) to track metabolic pathways and identify bioactive intermediates .
Q. How can computational methods enhance the design of this compound derivatives with reduced environmental persistence?
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) to predict susceptibility to photodegradation. Substituents like electron-withdrawing groups (e.g., -NO) at the 4-position lower BDEs, enhancing degradation .
- Molecular Dynamics (MD) Simulations: Model interactions with soil organic matter to assess leaching potential and guide structural modifications .
Q. What experimental designs optimize the detection of this compound in environmental matrices?
- Sample Preparation: Use solid-phase extraction (SPE) with C18 cartridges for water samples or Soxhlet extraction with acetone-hexane (1:1) for soil.
- Analytical Validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
